Atorvastatin Lactam Methyl Ester

Catalog No.
S822862
CAS No.
1795790-02-1
M.F
C34H37FN2O6
M. Wt
588.676
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Methyl Ester

CAS Number

1795790-02-1

Product Name

Atorvastatin Lactam Methyl Ester

IUPAC Name

methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C34H37FN2O6

Molecular Weight

588.676

InChI

InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1

InChI Key

YNGOMPIJVFEMSM-VNPSQQOISA-N

SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Synonyms

(βR,δR)-5-(4-Fluorophenyl)-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Methyl Ester

Studying RXRα Function:

One area of research explores ALME's ability to interact with Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor protein involved in various cellular processes, including cholesterol metabolism. Studies suggest that ALME might act as a stabilizer for RXRα, potentially influencing its function []. Researchers use ALME to understand RXRα's role in different biological pathways and identify potential drug targets for various diseases.

Atorvastatin Lactam Methyl Ester is a derivative of Atorvastatin, a widely used medication for lowering cholesterol levels. This compound is recognized as an analytical standard and is primarily utilized in high-performance liquid chromatography (HPLC) for the quantification and quality control of Atorvastatin formulations. It possesses a purity range of 98-99% and is classified as a natural product, which highlights its relevance in pharmaceutical applications .

, typical of ester compounds. These include:

  • Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form Atorvastatin and methanol.
  • Transesterification: The methyl ester can react with alcohols to form different esters.
  • Reduction: The lactam moiety may be reduced to form the corresponding amine under suitable conditions.

These reactions are significant for understanding its stability and behavior in biological systems and during synthesis.

The synthesis of Atorvastatin Lactam Methyl Ester typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with the preparation of Atorvastatin or its precursors.
  • Formation of Lactam: Through cyclization reactions, the lactam structure is formed.
  • Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate to yield Atorvastatin Lactam Methyl Ester.

This synthetic route ensures the production of a high-purity compound suitable for analytical applications .

Atorvastatin Lactam Methyl Ester serves several important functions in pharmaceutical research:

  • Analytical Standards: It is primarily used as a reference standard in HPLC to ensure the accuracy and reliability of Atorvastatin measurements.
  • Stability Studies: The compound aids in understanding the stability profiles of Atorvastatin formulations under various conditions.
  • Research Tool: It can be utilized in studies investigating the degradation pathways and metabolic processes involving Atorvastatin .

Interaction studies involving Atorvastatin Lactam Methyl Ester focus on its behavior in biological systems and potential interactions with other drugs. While specific data on this compound are scarce, general interaction studies on Atorvastatin indicate that it may interact with various medications that affect liver enzymes, particularly cytochrome P450 enzymes. This suggests that similar interactions could be expected with its lactam methyl ester derivative, warranting further investigation into its pharmacokinetics and safety profile .

Atorvastatin Lactam Methyl Ester shares structural similarities with several other compounds, particularly those related to statins. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
AtorvastatinCore statin structureWidely used cholesterol-lowering medication
SimvastatinSimilar lactone ringAnother popular statin with distinct pharmacokinetics
RosuvastatinDifferent substituentsKnown for higher potency compared to other statins
LovastatinNatural productFirst statin discovered; derived from fungi

Atorvastatin Lactam Methyl Ester's uniqueness lies in its specific lactam structure and methyl ester functionality, which may influence its analytical properties and potential biological activities differently compared to these other statins .

XLogP3

4.3

Dates

Modify: 2024-04-14

Explore Compound Types